![molecular formula C11H13NOS B15320203 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of benzo[b]thiophene-3-carbaldehyde with an amine and a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-amine .
Applications De Recherche Scientifique
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzo[b]thiophene: A fused ring system with a benzene and thiophene ring.
1-Amino-3-(thiophen-3-yl)propan-2-ol: A similar compound with a thiophene ring instead of a benzo[b]thiophene ring.
Uniqueness: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both an amino alcohol and a benzo[b]thiophene derivative. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-amino-3-(1-benzothiophen-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NOS/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2 |
Clé InChI |
BBBPEVAEYOVUEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


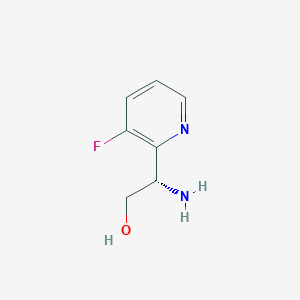
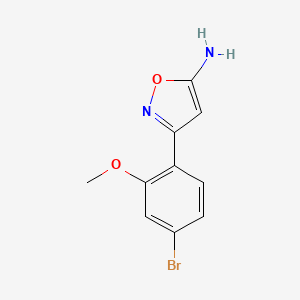
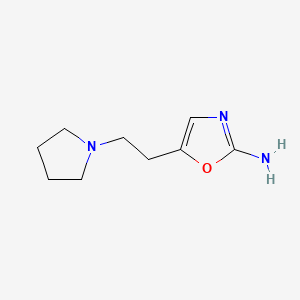
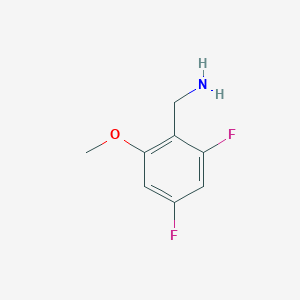
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
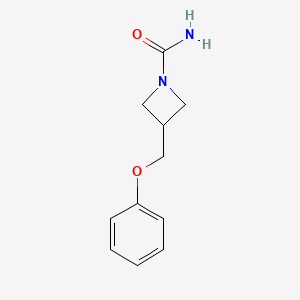


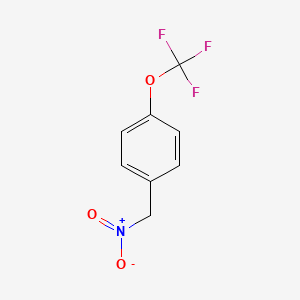
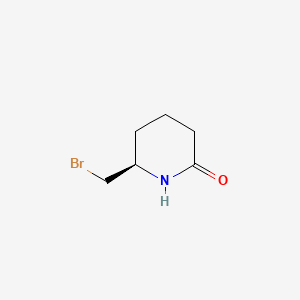
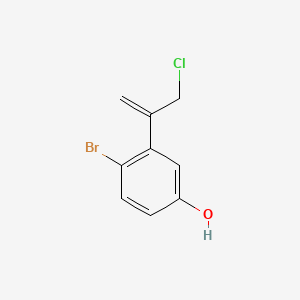
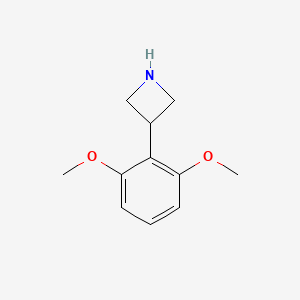
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
